alpha-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-1,4-dihydro-4-oxoquinazoline-2-acetonitrile
Description
α-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-1,4-dihydro-4-oxoquinazoline-2-acetonitrile is a structurally complex compound featuring a 9,10-dihydro-9,10-dioxoanthracene (anthraquinone) core linked to a quinazoline ring via an azo (-N=N-)-acetonitrile bridge. This hybrid structure imparts unique electronic, solubility, and bioactive properties. Below, we compare this compound with structurally related anthraquinone derivatives, emphasizing substituent-driven differences in applications and physicochemical behavior.
Properties
CAS No. |
81286-11-5 |
|---|---|
Molecular Formula |
C24H13N5O3 |
Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-[(9,10-dioxoanthracen-1-yl)diazenyl]-2-(4-oxo-3H-quinazolin-2-yl)acetonitrile |
InChI |
InChI=1S/C24H13N5O3/c25-12-19(23-26-17-10-4-3-8-15(17)24(32)27-23)29-28-18-11-5-9-16-20(18)22(31)14-7-2-1-6-13(14)21(16)30/h1-11,19H,(H,26,27,32) |
InChI Key |
QWKKQITZTXXUCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)N=NC(C#N)C4=NC5=CC=CC=C5C(=O)N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Inconel 718 is typically produced through a combination of melting and casting processes. The primary method involves vacuum induction melting (VIM) followed by vacuum arc remelting (VAR). These processes ensure the alloy’s purity and homogeneity. The alloying elements, including nickel, chromium, iron, niobium, molybdenum, titanium, and aluminum, are melted together under controlled conditions to form the desired composition.
Industrial Production Methods
Industrial production of Inconel 718 involves several steps:
Melting: The raw materials are melted in a vacuum induction furnace to form a homogeneous liquid alloy.
Casting: The molten alloy is cast into ingots or other desired shapes.
Remelting: The ingots are subjected to vacuum arc remelting to refine the alloy’s microstructure and remove impurities.
Forging and Rolling: The remelted ingots are forged and rolled into various forms, such as bars, sheets, and plates.
Heat Treatment: The alloy undergoes a series of heat treatments, including solution annealing and aging, to enhance its mechanical properties.
Chemical Reactions Analysis
Types of Reactions
Inconel 718 undergoes several types of chemical reactions, including oxidation, reduction, and precipitation hardening. The alloy is highly resistant to oxidation and corrosion due to the formation of a stable oxide layer on its surface.
Common Reagents and Conditions
Oxidation: Inconel 718 forms a protective oxide layer when exposed to high temperatures and oxidizing environments. This layer primarily consists of chromium oxide (Cr2O3) and nickel oxide (NiO).
Reduction: The alloy can be reduced in the presence of strong reducing agents, although this is less common due to its high stability.
Precipitation Hardening: The alloy undergoes precipitation hardening through the formation of gamma prime (γ’) and gamma double prime (γ’') phases. This process involves heat treatment at specific temperatures to precipitate these phases, which enhance the alloy’s strength and hardness.
Major Products Formed
The major products formed from these reactions include stable oxide layers and precipitated phases that contribute to the alloy’s mechanical properties and corrosion resistance.
Scientific Research Applications
Inconel 718 has a wide range of scientific research applications:
Chemistry: It is used in high-temperature chemical reactors and processing equipment due to its resistance to corrosion and oxidation.
Biology: The alloy’s biocompatibility makes it suitable for medical implants and surgical instruments.
Medicine: Inconel 718 is used in the production of medical devices that require high strength and corrosion resistance.
Industry: The alloy is extensively used in the aerospace industry for turbine blades, jet engines, and other high-stress components. It is also used in the oil and gas industry for downhole tools and equipment exposed to harsh environments.
Mechanism of Action
The primary mechanism by which Inconel 718 exerts its effects is through precipitation hardening. The alloy’s strength and hardness are significantly enhanced by the formation of gamma prime (γ’) and gamma double prime (γ’') phases during heat treatment. These precipitates hinder dislocation movement, thereby increasing the alloy’s mechanical properties. Additionally, the formation of a stable oxide layer on the alloy’s surface provides excellent corrosion resistance.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The anthraquinone moiety is a common scaffold in dyes, pharmaceuticals, and materials science. Substituents on this core critically define functionality.
Table 1: Structural and Functional Comparison
Functional Group Impact on Properties
- Azo Group (Target Compound): The -N=N- group enhances light absorption, making the compound suitable as a dye or photodynamic agent. Its conjugation with the anthraquinone core may enable pH-sensitive behavior .
- Sulfonic Acid () : Introduces water solubility and anionic character, ideal for surfactants or ionic dyes .
- Diamide Linkers (): Rigid bis-anthraquinone structures with isophthaldiamide/terephthaldiamide bridges favor crystalline materials or coordination polymers .
- The acetonitrile group may serve as a synthetic handle for further modifications .
Pharmacological and Regulatory Considerations
- EP Impurities (): Ethanoanthracene derivatives like EP Impurity C are monitored at ≤0.05% in pharmacopeial standards, emphasizing the need for rigorous purity control in anthraquinone-based pharmaceuticals .
Biological Activity
Alpha-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-1,4-dihydro-4-oxoquinazoline-2-acetonitrile, also known by its CAS number 81286-11-5, is a compound of increasing interest due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H13N5O3 |
| Molecular Weight | 419.39 g/mol |
| Density | 1.47 g/cm³ |
| Boiling Point | 672.1 °C at 760 mmHg |
| Flash Point | 360.2 °C |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of azo compounds through diazotization reactions followed by cyclization to form the quinazoline structure. Specific methodologies may vary based on the desired yield and purity of the final product.
Antitumor Activity
Recent studies have demonstrated that compounds containing the quinazoline moiety exhibit significant antitumor activity. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, analogs of quinazoline have been shown to inhibit tyrosine kinases, which are crucial in signaling pathways that lead to tumor growth and metastasis .
Case Study: Cytotoxicity Assays
A notable case study investigated the cytotoxic effects of related quinazoline derivatives on various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, this compound was found to exhibit IC50 values in the micromolar range against breast and lung cancer cell lines .
Antimicrobial Activity
In addition to antitumor properties, certain studies have reported antimicrobial effects associated with quinazoline derivatives. The compound has shown activity against several bacterial strains, indicating its potential use as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class often inhibit enzymes involved in cell signaling and metabolism.
- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, leading to disruption of replication and transcription processes.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on catalytic systems and reaction conditions. For anthraquinone-azo derivatives, highlights that chromium-based catalysts (e.g., CrO₃ in acetic acid at 85°C for 16 hours) can achieve yields up to 85%. Alternative methods using CuSO₄·5H₂O with ammonia and zinc at 70–85°C yield 72%. Researchers should compare solvent polarity (e.g., DMF vs. dichloromethane) and inert atmospheres to minimize side reactions . Purity (>95%) can be confirmed via HPLC, as described in for structurally similar acetonitrile derivatives .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- FT-IR to identify azo (–N=N–) and carbonyl (C=O) groups (anthraquinone C=O stretches typically appear at ~1670 cm⁻¹).
- ¹H/¹³C NMR to resolve aromatic protons (δ 7.0–8.5 ppm) and acetonitrile methylene groups (δ ~3.5 ppm).
- High-resolution mass spectrometry (HRMS) to validate the molecular formula (e.g., exact mass analysis as in for anthraquinone-acetamide derivatives) .
Q. How should researchers address poor solubility in aqueous media during biological assays?
- Methodological Answer : notes that anthraquinone derivatives often exhibit low water solubility (~5.3 × 10⁻⁴ g/L at 25°C). To mitigate this:
- Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation.
- Synthesize sulfonated or carboxylated analogs (see for sulfonate-modified anthracene derivatives) to enhance hydrophilicity .
Advanced Research Questions
Q. What computational strategies can predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G* basis set) can model the azo-anthraquinone π-conjugation system. demonstrates DFT’s utility in analyzing charge transfer and frontier molecular orbitals (HOMO-LUMO gaps) for imidazopyridine-acetonitrile analogs . For redox behavior, simulate the reduction potential of the anthraquinone moiety, which is critical for applications in electrochemistry or photodynamic therapy.
Q. How can contradictory data on catalytic efficiency in synthesis be resolved?
- Methodological Answer : Contradictions in catalyst performance (e.g., CrO₃ vs. CuSO₄ in ) require systematic analysis:
- Kinetic studies : Compare activation energies and rate constants under varying temperatures.
- Byproduct profiling : Use LC-MS to identify intermediates (e.g., over-oxidation products with CrO₃).
- Green chemistry metrics : Assess atom economy and E-factors to balance yield with sustainability .
Q. What mechanistic insights explain the compound’s stability under photolytic conditions?
- Methodological Answer : Anthraquinone-azo compounds are prone to photodegradation. Advanced approaches include:
- Time-resolved spectroscopy : Track UV-induced azo bond cleavage (λmax ~450 nm).
- Electron paramagnetic resonance (EPR) : Detect radical intermediates formed during photolysis.
- Comparative studies : Reference , where anthraquinone derivatives exhibit higher stability than naphthoquinones under similar conditions .
Q. How can researchers design derivatives to enhance bioactivity while minimizing toxicity?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Modify the quinazoline-acetonitrile moiety ( ) or introduce substituents (e.g., –SO₃H, –NH₂) to alter logP and bioavailability .
- In silico toxicity prediction : Use tools like ProTox-II to assess hepatotoxicity and mutagenicity risks.
- In vitro assays : Prioritize derivatives with IC50 values <10 μM in cancer cell lines (e.g., MTT assay) and low cytotoxicity in normal cells .
Data Contradiction Analysis
Q. Why do solubility values vary across structurally similar anthraquinone derivatives?
- Analysis : Solubility discrepancies (e.g., vs. 13) arise from crystallinity and substituent effects. Sulfonated derivatives ( ) exhibit higher solubility due to ionic interactions, while unmodified anthraquinones ( ) are hydrophobic. Researchers should pre-screen derivatives using computational logP predictors (e.g., XLogP3) and validate with shake-flask experiments .
Methodological Best Practices
- Synthesis : Prioritize catalytic systems with >80% yield and scalability ( ).
- Characterization : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) for complex aromatic systems.
- Data reporting : Include detailed reaction conditions (catalyst loading, solvent ratios) to enable reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
